N-Pentylaniline

Catalog No.
S1893953
CAS No.
2655-27-8
M.F
C11H17N
M. Wt
163.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Pentylaniline

CAS Number

2655-27-8

Product Name

N-Pentylaniline

IUPAC Name

N-pentylaniline

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

InChI

InChI=1S/C11H17N/c1-2-3-7-10-12-11-8-5-4-6-9-11/h4-6,8-9,12H,2-3,7,10H2,1H3

InChI Key

UMNSMBWAESLVOC-UHFFFAOYSA-N

SMILES

CCCCCNC1=CC=CC=C1

Canonical SMILES

CCCCCNC1=CC=CC=C1

The exact mass of the compound N-Pentylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Pentylaniline is a secondary aromatic amine characterized by a pentyl group attached to the nitrogen of an aniline core. As a member of the N-alkylaniline homologous series, it serves as a versatile chemical intermediate and monomer. Its physical properties, including its liquid state at room temperature and solubility profile, are primarily dictated by the balance between the polar amine functionality and the nonpolar pentyl chain, positioning it between shorter-chain (e.g., N-butylaniline) and longer-chain (e.g., N-hexylaniline) analogs. [1] This specific alkyl chain length is a critical design parameter for applications requiring precise tuning of hydrophobicity, steric hindrance, and electronic properties.

Substituting N-Pentylaniline with other N-alkylanilines is often unviable in performance-critical applications. A change of even a single methylene group in the alkyl chain significantly alters key procurement-relevant properties. Shorter chains, like in N-butylaniline, lead to derived polymers with higher electrical conductivity but reduced solubility in common organic solvents. [1] Conversely, longer chains increase solubility for better processability but decrease conductivity and can alter adsorption characteristics on surfaces. Therefore, selecting N-Pentylaniline is a deliberate choice to achieve a specific balance of solubility, electronic performance, and surface activity that cannot be replicated by its near-neighbors in the homologous series.

Enhanced Polymer Solubility for Improved Solution-Based Processing

In the electrochemical synthesis of poly(N-alkylaniline)s, the solubility of the resulting polymer is directly correlated with the length of the N-alkyl substituent. Studies on the homologous series show that while poly(N-butylaniline) is only 'almost soluble' in THF, increasing the alkyl chain length enhances solubility. [1] N-Pentylaniline is therefore selected as a monomer when the goal is to produce a polymer with greater solubility than that derived from N-butylaniline, enabling more effective solution-based processing, film casting, and formulation.

Evidence DimensionSolubility of resulting polymer in THF
Target Compound DataExpected to be more soluble than Poly(N-butylaniline)
Comparator Or BaselinePoly(N-butylaniline): 'almost soluble'; Poly(N-propylaniline): 'almost soluble'
Quantified DifferenceQualitatively higher solubility expected based on established homologous series trend.
ConditionsElectrochemical oxidation in H2SO4 aqueous solution; polymer product analysis.

This improved solubility is critical for achieving uniform thin films and blends, a key requirement for printable electronics and advanced coatings.

Tunable Conductivity via Controlled Inter-Chain Steric Hindrance

The electrical conductivity of doped poly(N-alkylaniline)s is inversely proportional to the bulkiness of the N-alkyl group. The introduction of a longer alkyl chain increases the distance between polymer backbones, hindering inter-chain charge hopping. For example, the conductivity of doped poly(N-butylaniline) is 1.2 x 10^-3 S/cm, significantly lower than that of poly(N-methylaniline) at 2.1 x 10^-2 S/cm. [1] Procuring N-Pentylaniline allows for the synthesis of polymers with a predictably lower conductivity than poly(N-butylaniline), providing a tool for fine-tuning electronic properties in applications where excessive conductivity is undesirable.

Evidence DimensionElectrical Conductivity (Doped Polymer)
Target Compound DataExpected to be < 1.2 x 10^-3 S/cm
Comparator Or BaselinePoly(N-butylaniline): 1.2 x 10^-3 S/cm; Poly(N-propylaniline): 2.0 x 10^-3 S/cm; Poly(N-ethylaniline): 1.3 x 10^-2 S/cm
Quantified DifferenceDemonstrates a clear, quantifiable trend of decreasing conductivity with increasing alkyl chain length.
ConditionsDoped polymer film measured with four-probe method.

This enables precise tuning of semiconductor properties for applications like organic electronics, sensors, and antistatic materials where specific conductivity levels are required.

Precursor Suitability for Corrosion Inhibitors with Enhanced Surface Coverage

The efficacy of N-alkylanilines as corrosion inhibitors for steel in acidic media generally increases with the length of the alkyl chain. This is attributed to a larger surface area being covered by the longer, more hydrophobic alkyl group, which forms a more effective protective barrier. While aniline itself shows an inhibition efficiency of 85.0% at 1.0 mM, longer-chain derivatives like N-octylaniline and N-dodecylaniline reach 88.0% and 92.0%, respectively. N-Pentylaniline provides a strategic advantage over shorter-chain analogs like N-ethyl or N-butylaniline by offering enhanced surface coverage and hydrophobicity, leading to improved inhibitor performance.

Evidence DimensionCorrosion Inhibition Efficiency (%)
Target Compound DataExpected to be higher than Aniline and lower than N-octylaniline.
Comparator Or BaselineAniline: 85.0%; N-octylaniline: 88.0% (at 1.0 mM in 1M HCl on mild steel)
Quantified DifferenceProvides a clear performance improvement over the unsubstituted parent compound due to the hydrophobic alkyl chain.
ConditionsMild steel in 1M HCl solution, 1.0 mM inhibitor concentration.

For developing high-performance anti-corrosion formulations, selecting N-pentylaniline offers a tangible improvement in protective barrier formation over more common, shorter-chain aniline derivatives.

Monomer for Solution-Processable Polymer Films in Organic Electronics

N-Pentylaniline is the appropriate choice when synthesizing functional polymers intended for fabrication methods like spin-coating, inkjet printing, or blade coating. Its pentyl group imparts the necessary solubility in organic solvents that is often insufficient in polymers made from N-butylaniline or shorter-chain analogs, ensuring uniform film deposition and device reproducibility. [1]

Intermediate for High-Efficacy Corrosion Inhibitor Formulations

In the synthesis of organic corrosion inhibitors, N-Pentylaniline serves as a superior precursor compared to aniline or its short-chain N-alkyl derivatives. The C5 alkyl chain provides a significant boost in hydrophobicity and surface coverage on metal substrates, leading to the formation of a more robust and durable protective barrier in acidic environments.

Synthesis of Copolymers with Precisely Tailored Optoelectronic Properties

When developing copolymers based on aniline derivatives for sensors or electrochromic devices, N-Pentylaniline can be incorporated to systematically lower the material's conductivity and modify its band structure relative to N-butylaniline or N-ethylaniline-based segments. This allows for rational design and fine-tuning of the final material's performance characteristics. [1]

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

2655-27-8

Wikipedia

N-pentylaniline

Dates

Last modified: 08-16-2023

Explore Compound Types